molecular formula C27H33ClN2 B12899145 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline

Cat. No.: B12899145
M. Wt: 421.0 g/mol
InChI Key: AGKMCNIDMVVSHJ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline is a synthetic specialty chemical designed for research applications. This compound features a styrylquinoline core, a structure known for its significant presence in medicinal chemistry due to a wide spectrum of pharmacological activities . The molecular structure integrates a quinoline heterocycle, a conjugated vinyl bridge, a chlorinated aniline, and dipentylamine substituents. Quinoline derivatives are extensively investigated for their potential as antimalarial, antibacterial, antifungal, antiviral, and anticancer agents . The specific substitution pattern on this molecule suggests it may be of particular interest in several research areas. The extended conjugated system, characterized by the styrylquinoline scaffold, is often explored in the development of fluorescent probes for studying biological systems and materials science. Furthermore, the chlorine atom is a common feature in modern drug design, with over 250 FDA-approved drugs containing this halogen; its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity . The N,N-dipentyl groups are likely to enhance the compound's lipophilicity, which can be a critical parameter in optimizing cell membrane permeability for intracellular targets. Researchers are exploring this and related compounds for potential use in molecular docking studies, enzyme inhibition assays, and cellular mechanism-of-action studies, particularly those focusing on pathways modulated by quinoline-based scaffolds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H33ClN2

Molecular Weight

421.0 g/mol

IUPAC Name

3-chloro-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C27H33ClN2/c1-3-5-9-19-30(20-10-6-4-2)24-16-15-23(26(28)21-24)14-13-22-17-18-29-27-12-8-7-11-25(22)27/h7-8,11-18,21H,3-6,9-10,19-20H2,1-2H3/b14-13+

InChI Key

AGKMCNIDMVVSHJ-BUHFOSPRSA-N

Isomeric SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl

Canonical SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated derivatives .

Scientific Research Applications

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. The vinyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Moiety

a. N,N-Diethyl Analogues
  • Compound: N-{7-Chloro-2-[2-(2-chlorophenyl)vinyl]quinolin-4-yl}-N,N-diethyl-pentane-1,4-diamine (CAS 10023-54-8) Key Differences: Shorter ethyl groups instead of pentyl chains.
b. Aromatic and Heterocyclic Substituents
  • Compound: 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline Key Differences: Replaces the quinoline-vinyl group with a nitrothiophene-chlorophenoxy system. Impact: Enhanced electron-deficient character due to nitro and chlorophenoxy groups, favoring charge-transfer interactions.
c. Methylthio and Pyridyl Substituents
  • Compound: 3-Chloro-N,N-dimethyl-4-((methylthio)(phenyl)methyl)aniline (5d) Key Differences: Methylthio and phenyl groups instead of quinoline-vinyl and dipentyl chains. Impact: The methylthio group introduces sulfur-based reactivity (e.g., oxidation to sulfoxides), while the absence of a conjugated π-system limits applications in optoelectronics .

Variations in the Heterocyclic Core

a. Quinoxaline-Based Analogues
  • Compound: (E)-N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-(2-(2-methyl-3-phenylquinoxalin-6-yl)vinyl)aniline Key Differences: Quinoxaline replaces quinoline; silyl ethers are present. Impact: Quinoxaline’s dual nitrogen atoms increase electron deficiency, enhancing charge-transfer properties. Silyl ethers improve solubility but require deprotection for further functionalization .
b. Pyridine and Pyrrole Hybrids
  • Compounds: (2-(4-R-phenyl)quinolin-4-yl)(pyrrole-2-yl)-methanone (II-5) and (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)-methanone (YS-2) Key Differences: Carbonyl-linked pyrrole or pyridine instead of a vinyl bridge. Impact: The carbonyl group disrupts conjugation, reducing π-electron delocalization. These compounds exhibit lower thermal stability but higher polarity, aiding chromatographic separation .

Functional Group Comparisons

Property Target Compound N,N-Diethyl Analog Quinoxaline Analogue Nitrothiophene Derivative
π-Conjugation High (quinoline-vinyl) Moderate (quinoline-vinyl) High (quinoxaline-vinyl) Low (non-conjugated nitrothiophene)
Lipophilicity (logP) High (dipentyl) Moderate (diethyl) Moderate (silyl ethers) Low (polar nitro group)
Synthetic Yield Not reported 20–25% (pyrrole hybrids) 80–85% (pyridine hybrids) 62% (methylthio derivative)
Applications Materials science, pharmacology Pharmacology Nonlinear optics Crystallography, charge-transfer salts

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves a Heck-type coupling for the vinyl bridge, similar to ’s methods, but optimization is required for the bulky dipentyl groups.
  • Biological Activity: Quinoline derivatives often exhibit antimicrobial or anticancer properties. The dipentyl chains may enhance cell membrane penetration, while the chlorine atom could modulate toxicity .
  • Material Science: The conjugated system aligns with D-π-A chromophores used in nonlinear optics (NLO). The dipentyl groups may improve processability in polymer matrices compared to shorter alkyl chains .

Biological Activity

Chemical Structure and Properties

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline is characterized by a chloro-substituted aniline structure with a quinoline moiety. The presence of the quinoline ring is significant as it is often associated with various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Research indicates that compounds containing quinoline derivatives exhibit notable antitumor properties. For instance, studies have shown that quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. In vitro studies demonstrated that similar structures can effectively target specific cancer cell lines, leading to reduced viability and increased apoptosis markers.

The biological activity of this compound may involve:

  • Inhibition of DNA synthesis : Quinoline derivatives often interfere with nucleic acid synthesis, which is critical for cancer cell replication.
  • Induction of oxidative stress : The compound may elevate reactive oxygen species (ROS) levels, leading to oxidative damage in cancer cells.
  • Modulation of signaling pathways : The interaction with cellular signaling pathways that regulate cell survival and proliferation could be a potential mechanism.

Antimicrobial Activity

Quinoline derivatives have also been noted for their antimicrobial properties. Studies suggest that they can be effective against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the efficacy of a related quinoline derivative on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

CompoundCell LineIC50 (µM)Mechanism
3-Chloro-N,N-dipentyl...MCF-7 (Breast)12.5Apoptosis induction
Quinoline derivative AMCF-710.0DNA synthesis inhibition

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of related quinoline compounds was assessed against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations.

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
3-Chloro-N,N-dipentyl...E. coli15 µg/mL
Quinoline derivative BS. aureus5 µg/mL

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activities of quinoline derivatives. For example, modifications at the C-4 position of the quinoline ring have been shown to improve selectivity and potency against specific targets.

Structure-Activity Relationship (SAR)

Studies suggest that the presence of alkyl chains (like pentyl groups in this compound) can influence lipophilicity, thereby affecting cellular uptake and bioavailability. The chloro substitution is also crucial for enhancing the compound's reactivity and biological interactions.

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